2-([1,1'-biphenyl]-4-yloxy)-N-(2-thienylmethyl)propanamide
2-([1,1'-biphenyl]-4-yloxy)-N-(2-thienylmethyl)propanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0992219
InChI:
InChI=1S/C20H19NO2S/c1-15(20(22)21-14-19-8-5-13-24-19)23-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,15H,14H2,1H3,(H,21,22)
SMILES:
CC(C(=O)NCC1=CC=CS1)OC2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula:
C20H19NO2S
Molecular Weight:
337.4 g/mol
2-([1,1'-biphenyl]-4-yloxy)-N-(2-thienylmethyl)propanamide
CAS No.:
Cat. No.: VC0992219
Molecular Formula: C20H19NO2S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO2S |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-(4-phenylphenoxy)-N-(thiophen-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C20H19NO2S/c1-15(20(22)21-14-19-8-5-13-24-19)23-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,15H,14H2,1H3,(H,21,22) |
| Standard InChI Key | VHBZUJPDUTTYBR-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCC1=CC=CS1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C(=O)NCC1=CC=CS1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator